Selective PAF-Induced Platelet Aggregation Inhibition: Spiramine A Demonstrates Class-Typical Selectivity
Spiramine A exhibits the class-typical selective inhibition profile against PAF-induced platelet aggregation, with no significant effect on ADP- or arachidonic acid-induced aggregation. This is in stark contrast to the non-selective analogue Spiramine C1, which inhibits all three pathways. [1]
| Evidence Dimension | Selectivity of Platelet Aggregation Inhibition |
|---|---|
| Target Compound Data | Selective inhibition of PAF-induced aggregation only; no effect on ADP- or arachidonic acid-induced aggregation. |
| Comparator Or Baseline | Spiramine C1: Non-selective inhibition of PAF, ADP, and arachidonic acid-induced aggregation. |
| Quantified Difference | Functional divergence in selectivity profile; Spiramine A is pathway-specific, Spiramine C1 is a broad-spectrum inhibitor. |
| Conditions | In vitro rabbit platelet aggregation assay induced by PAF, ADP, and arachidonic acid. |
Why This Matters
For researchers studying PAF-specific pathways, Spiramine A offers a tool with a defined, narrow mechanism, minimizing off-target confounding effects compared to non-selective analogues like Spiramine C1.
- [1] Li, L., Shen, Y. M., Yang, X. S., Zuo, G. Y., Shen, Z. Q., Chen, Z. H., & Hao, X. J. (2002). Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. European Journal of Pharmacology, 449(1-2), 23-28. DOI: 10.1016/S0014-2999(02)01987-8 View Source
